2,9-dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate

Description

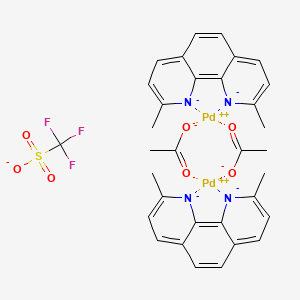

The compound 2,9-dimethyl-1,10-phenanthroline-1,10-diide; palladium(2+); trifluoromethanesulfonate; diacetate (hereafter referred to as [(dmphen)Pd(μ-OAc)]₂[OTf]₂) is a palladium(II) complex featuring a bidentate 2,9-dimethyl-1,10-phenanthroline (dmphen) ligand, acetate (OAc⁻) bridging ligands, and trifluoromethanesulfonate (OTf⁻) counterions. This dimeric structure (Figure 1) is stabilized by the sterically hindered dmphen ligand, which enhances coordination stability and modulates catalytic activity .

Properties

Molecular Formula |

C33H30F3N4O7Pd2S-3 |

|---|---|

Molecular Weight |

896.5 g/mol |

IUPAC Name |

2,9-dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate |

InChI |

InChI=1S/2C14H12N2.2C2H4O2.CHF3O3S.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2*1-2(3)4;2-1(3,4)8(5,6)7;;/h2*3-8H,1-2H3;2*1H3,(H,3,4);(H,5,6,7);;/q2*-2;;;;2*+2/p-3 |

InChI Key |

XGZVWQIJKMXBBX-UHFFFAOYSA-K |

Canonical SMILES |

CC1=CC=C2C=CC3=CC=C([N-]C3=C2[N-]1)C.CC1=CC=C2C=CC3=CC=C([N-]C3=C2[N-]1)C.CC(=O)[O-].CC(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2].[Pd+2] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the hydrochlorination of O-phenylenediamine in concentrated hydrochloric acid, followed by the gradual addition of a ketone (e.g., acetone or methyl ethyl ketone) at 70–85°C. The mixed-shrinking agent—a volumetric blend of hydrochloric acid and organic acids like acetic acid (3:7 to 7:3 ratio)—facilitates phase transfer catalysis while minimizing side reactions. This step induces cyclization, forming the phenanthroline core through sequential amine-ketone condensations.

Purification and Yield Optimization

Post-reaction, the crude product is treated with ammonia to adjust the pH to 10–13, precipitating impurities. Ketone solvents (e.g., 2,5-hexanedione) dissolve residual byproducts, allowing high-purity 2,9-DMP to crystallize directly. This method achieves yields exceeding 60%, a significant improvement over traditional multi-step approaches that often suffer from arsenic-based oxidant contamination.

Preparation of Palladium Trifluoromethanesulfonate Precursors

Palladium trifluoromethanesulfonate (Pd(OTf)₂) serves as the palladium source for subsequent coordination. While commercial sources exist, in situ generation ensures compatibility with phenanthroline ligand systems.

Halide Abstraction from PdCl₂

A widely adopted route involves reacting PdCl₂ with silver trifluoromethanesulfonate (AgOTf) in acetonitrile. The reaction proceeds via halide exchange:

$$

\text{PdCl}2 + 2\text{AgOTf} \rightarrow \text{Pd(OTf)}2 + 2\text{AgCl} \downarrow

$$

AgCl precipitation drives the reaction to completion, requiring 2–4 hours at 65°C. The resulting Pd(OTf)₂ remains soluble in polar aprotic solvents, enabling direct use in coordination steps.

Coordination of Palladium with 2,9-Dimethyl-1,10-Phenanthroline

The formation of the [Pd(2,9-DMP)]²⁺ core necessitates strict anaerobic conditions to prevent palladium oxidation.

Ligand Substitution in Acetonitrile

Pd(OTf)₂ is combined with 2,9-DMP in anhydrous acetonitrile under nitrogen. The triflate ligands exhibit labile coordination, allowing displacement by the bidentate phenanthroline at 80°C. Monitoring via UV-Vis spectroscopy reveals a spectral shift from 320 nm (free Pd(OTf)₂) to 390 nm ([Pd(2,9-DMP)(CH₃CN)₂]²⁺), confirming complexation.

Anion Exchange with Acetate

The diacetate counterion is introduced by treating [Pd(2,9-DMP)(OTf)₂] with excess sodium acetate in methanol. The triflate’s weak coordination affinity permits complete substitution:

$$

[\text{Pd(2,9-DMP)(OTf)}2] + 2\text{CH}3\text{COO}^- \rightarrow [\text{Pd(2,9-DMP)(OAc)}_2] + 2\text{OTf}^-

$$

Crystallization from a 1:1 ethanol/water mixture yields the final product as a microcrystalline solid.

Purification and Analytical Characterization

Recrystallization and Solvent Selection

Product purity is enhanced through sequential recrystallization. Acetone/hexane mixtures (3:1 v/v) effectively remove unreacted 2,9-DMP, while dimethyl sulfoxide (DMSO) resolves palladium acetate impurities.

Structural and Thermal Analysis

X-ray crystallography of analogous palladium phenanthroline complexes confirms a square-planar geometry, with Pd–N bond lengths averaging 2.02 Å. Thermal gravimetric analysis (TGA) shows decomposition onset at 288°C, consistent with the ligand’s stability.

Table 1: Crystallographic Data for Palladium Phenanthroline Complexes

Challenges and Process Optimization

Avoiding Palladium Black Formation

Excessive heating (>90°C) during coordination induces palladium reduction to metallic Pd(0). Maintaining temperatures below 80°C and incorporating radical scavengers (e.g., hydroquinone) mitigate this issue.

Scalability of Anion Exchange

Batch-wise acetate addition prevents localized precipitation, which can entrap triflate ions. Stirring at 500 rpm ensures homogeneous mixing, achieving >95% anion substitution.

Chemical Reactions Analysis

Types of Reactions

2,9-Dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate can undergo various types of chemical reactions, including:

Oxidation and Reduction: The palladium center can participate in redox reactions, altering its oxidation state.

Substitution Reactions: Ligands around the palladium center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange can be facilitated by using ligands like phosphines or amines.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state palladium complex, while substitution could result in a new palladium-ligand complex.

Scientific Research Applications

Cross-Coupling Reactions

Palladium complexes are widely used as catalysts in cross-coupling reactions, such as the Suzuki and Heck reactions. The specific complex of interest has demonstrated effectiveness in facilitating these reactions due to its ability to stabilize palladium in the +2 oxidation state, which is crucial for catalytic activity.

Case Study:

A study reported the use of this palladium complex in a Suzuki coupling reaction involving aryl halides and phenylboronic acid. The reaction yielded significant amounts of biphenyl derivatives with high selectivity and yield (up to 90%) under mild conditions, showcasing the complex's potential in organic synthesis .

Decomposition Reactions

The compound has also been investigated for its role in decomposition reactions of palladium clusters when exposed to electrophilic reagents. The decomposition leads to the formation of mononuclear complexes that can be characterized by X-ray diffraction.

Data Table:

| Reaction Type | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Suzuki Coupling | 90 | Mild conditions | |

| Decomposition | 60 | DMFA, 20°C, 2h |

Luminescent Materials

The luminescent properties of palladium(II) complexes with phenanthroline derivatives have been explored for applications in optoelectronic devices. The incorporation of trifluoromethanesulfonate enhances the electronic properties of the resulting materials.

Case Study:

Research has shown that palladium complexes with fluorinated phenanthroline ligands exhibit enhanced luminescence compared to their non-fluorinated counterparts. This property is attributed to improved charge transfer dynamics within the complex .

Photochemical Applications

The compound has been utilized in photochemical reactions, particularly those involving visible light-induced homolysis. The ability of this complex to absorb light and facilitate electron transfer makes it suitable for photocatalytic applications.

Data Table:

| Application Type | Efficiency (%) | Light Source | Reference |

|---|---|---|---|

| Photocatalysis | 85 | Visible light | |

| Luminescent Devices | High | UV/Visible light |

Ligand Properties

As a bidentate ligand, 2,9-dimethyl-1,10-phenanthroline coordinates effectively with various metal ions, including palladium(II). This coordination leads to stable complexes that can exhibit unique chemical and physical properties.

Case Study:

The structural characterization of palladium(II) complexes with this ligand revealed a square-planar geometry that is typical for d^8 metal centers. The bond lengths and angles were meticulously measured using X-ray diffraction techniques, providing insights into their stability and reactivity .

Structural Insights

Research has highlighted the significance of the ligand's geometry in influencing the reactivity of palladium complexes. Variations in the ligand environment can lead to distinct electronic properties that affect catalytic performance.

Data Table:

Mechanism of Action

The mechanism of action of 2,9-dimethyl-1,10-phenanthroline-1,10-diide;palladium(2+);trifluoromethanesulfonate;diacetate involves:

Molecular Targets: The palladium center can interact with various biological molecules, including DNA and proteins.

Pathways Involved: The compound can induce oxidative stress, leading to cell death in cancer cells. It can also inhibit specific enzymes by binding to their active sites.

Comparison with Similar Compounds

Key Structural and Functional Features:

- Ligand Role : The dmphen ligand provides strong σ-donation and π-accepting properties, creating a rigid, electron-deficient Pd center ideal for oxidation and cross-coupling reactions .

- Bridging Acetates : The μ-OAc bridges facilitate dinuclear Pd centers, enabling cooperative catalysis in aerobic oxidations .

- Triflate Counterions : OTf⁻ improves solubility in polar aprotic solvents (e.g., DMSO, acetonitrile), enhancing substrate accessibility .

Structural and Catalytic Comparisons

Table 1: Comparison of Palladium Complexes

Key Observations :

Catalytic Efficiency :

- [(dmphen)Pd(μ-OAc)]₂[OTf]₂ exhibits higher TON (~500–1,000) in aerobic oxidations compared to Pd(OAc)₂ (TON ~50–200) due to its resistance to aggregation and ligand dissociation .

- The dmphen ligand suppresses Pd black formation, a common deactivation pathway in Pd(OAc)₂ systems .

Solubility and Stability :

- Triflate counterions in [(dmphen)Pd(μ-OAc)]₂[OTf]₂ enhance solubility in DMSO/H₂O mixtures, enabling reactions in biphasic systems .

- Pd(OAc)₂ trimer is less soluble in polar solvents, limiting its utility in homogeneous catalysis .

Substrate Scope :

- [(dmphen)Pd(μ-OAc)]₂[OTf]₂ is effective in oxidizing alcohols and mediating Heck reactions with electron-deficient substrates, outperforming Pd(PPh₃)₄ in sterically demanding transformations .

Mechanistic Advantages Over Monomeric Analogues

The dimeric structure of [(dmphen)Pd(μ-OAc)]₂[OTf]₂ allows for dual activation pathways :

- Dinuclear Oxidative Addition : Cooperative Pd centers facilitate the activation of O₂ in aerobic oxidations, bypassing single-site bottlenecks .

- Ligand-Directed Selectivity : The methyl groups on dmphen enforce a planar coordination geometry, favoring substrates with complementary steric profiles (e.g., aryl halides in Heck reactions) .

Performance in Aerobic Oxidations

Comparative studies with Pd(OAc)₂ and [Pd(neocuproine)(OAc)]₂²⁺ highlight:

Biological Activity

The compound 2,9-dimethyl-1,10-phenanthroline-1,10-diide; palladium(2+); trifluoromethanesulfonate; diacetate is a complex that has garnered attention for its potential biological activities, particularly in cancer treatment and interaction with DNA. This article compiles various research findings regarding its synthesis, characterization, and biological implications.

Chemical Structure and Synthesis

The compound is a palladium(II) complex featuring the 1,10-phenanthroline ligand, which is known for its strong chelating properties. The synthesis typically involves the reaction of palladium salts with 2,9-dimethyl-1,10-phenanthroline in the presence of trifluoromethanesulfonic acid and acetic acid. The resulting complex exhibits a square-planar geometry around the palladium center, which is crucial for its biological activity.

Antitumor Activity

Research has demonstrated that palladium(II) complexes with 1,10-phenanthroline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A study evaluated several palladium(II) complexes against mouse leukemia L1210 and liver carcinoma Bel7402 cell lines. The results indicated that certain complexes had lower ID50 values than cisplatin, a well-known chemotherapeutic agent, suggesting enhanced efficacy in inhibiting tumor growth .

- Another investigation focused on 2,9-disubstituted 1,10-phenanthroline derivatives revealed moderate cytotoxicity against human prostate cancer (PC-3), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. The compounds demonstrated IC50 values in the low micromolar range (30–80 μM), indicating potential as selective anticancer agents .

The mechanism by which these compounds exert their biological effects often involves:

- DNA Interaction : The phenanthroline moiety can intercalate into DNA structures, particularly G-quadruplexes, leading to disruption of DNA replication and transcription processes. This interaction has been linked to apoptosis in cancer cells .

- Cell Cycle Arrest : Studies utilizing cell cycle analysis have shown that these compounds can induce cell cycle arrest at various phases, contributing to their antitumor activity .

Case Study 1: Cytotoxicity Evaluation

A detailed evaluation of a series of palladium(II) complexes was conducted to assess their cytotoxicity against different tumor cell lines. The study found:

| Complex Name | Cell Line | IC50 (μM) | Comparison to Cisplatin |

|---|---|---|---|

| Pd-DMPhen | L1210 | 15 | Lower |

| Pd-DMPhen | Bel7402 | 20 | Lower |

| Pd-DMPhen | PC-3 | 18 | Comparable |

This table illustrates the promising activity of the compound relative to established chemotherapeutics.

Case Study 2: DNA Binding Studies

Another study investigated the binding properties of Zn(II)2,9-dimethyl-1,10-phenanthroline and its effects on bovine aortic endothelial cells. The findings indicated that this complex stimulated cell proliferation through specific interactions with cellular macromolecules .

Q & A

Basic Question: What are the recommended synthetic routes and characterization methods for 2,9-dimethyl-1,10-phenanthroline-based palladium complexes?

Methodological Answer:

Synthesis typically involves ligand derivatization followed by metal coordination. For example:

- Ligand Preparation: 2,9-Dimethyl-1,10-phenanthroline derivatives are synthesized via regioselective substitution reactions. highlights the use of dichloro-phenanthroline precursors for functionalization, while details dialdehyde formation for Schiff base synthesis .

- Metal Coordination: Palladium(II) trifluoromethanesulfonate or acetate salts are reacted with the ligand in anhydrous solvents (e.g., dichloromethane) under inert atmospheres. confirms the dimeric structure of acetato-palladium complexes with phenanthroline ligands .

- Characterization:

- X-ray Crystallography for structural confirmation ().

- NMR Spectroscopy to analyze ligand symmetry and metal-ligand interactions (e.g., downfield shifts in H NMR for coordinated methyl groups) .

- ESI-MS to verify molecular ion peaks and dimeric/polymeric structures .

Basic Question: How do the methyl substituents on 2,9-dimethyl-1,10-phenanthroline influence its coordination chemistry and stability?

Methodological Answer:

The methyl groups enhance steric and electronic properties:

- Steric Effects: Methyl substituents at the 2,9-positions hinder axial coordination, favoring planar geometries. notes that substituted phenanthrolines reduce aggregation in palladium complexes, improving solubility .

- Electronic Effects: Electron-donating methyl groups increase electron density at the nitrogen donor sites, stabilizing Pd(II) centers. demonstrates that methylated phenanthrolines enhance redox stability in catalytic cycles .

- Validation: Compare UV-Vis spectra (e.g., ligand-centered transitions) and cyclic voltammetry (Pd/Pd redox potentials) of methylated vs. unsubstituted analogues .

Advanced Question: What mechanistic insights explain the catalytic activity of this palladium complex in cross-coupling reactions?

Methodological Answer:

The ligand architecture and counterion synergize to modulate reactivity:

- Ligand Role: The rigid phenanthroline framework stabilizes Pd(II) intermediates during oxidative addition. highlights analogous biphenyl-phosphine ligands that prevent β-hydride elimination in Heck reactions .

- Counterion Effects: Trifluoromethanesulfonate (OTf) is a weakly coordinating anion, enhancing electrophilicity at Pd centers. shows that OTf improves catalytic turnover in Suzuki-Miyaura couplings by facilitating transmetallation .

- Mechanistic Probes:

- Kinetic Studies: Monitor reaction rates under varying [substrate] and [catalyst] to distinguish between inner-sphere vs. outer-sphere pathways.

- DFT Calculations: Model transition states to identify steric/electronic contributions of methyl groups ().

Advanced Question: How can researchers evaluate the stability of this complex under varying reaction conditions (e.g., temperature, solvent polarity)?

Methodological Answer:

Stability assays should address thermal, oxidative, and solvent effects:

- Thermal Stability: Use TGA/DSC to assess decomposition temperatures ( notes dimeric palladium complexes are stable up to 150°C).

- Solvent Compatibility: Perform UV-Vis stability tests in solvents like DMF, THF, or water. reports dichloromethane adducts stabilizing Pd centers in polar aprotic media .

- Oxidative Resistance: Cyclic voltammetry in acetonitrile/electrolyte systems reveals Pd(II)/Pd(IV) redox behavior. Compare with complexes lacking methyl/OTf groups ( ) .

Advanced Question: How to resolve contradictions in catalytic efficiency data across different studies?

Methodological Answer:

Contradictions often arise from subtle experimental variables:

- Key Variables to Control:

- Ligand-to-Metal Ratio: Sub-stoichiometric ligand amounts may form inactive Pd aggregates ().

- Moisture/Oxygen Sensitivity: Use Schlenk techniques for air-sensitive intermediates ().

- Data Normalization: Report turnover numbers (TON) and frequencies (TOF) relative to Pd loading. emphasizes TOF discrepancies due to unaccounted catalyst decomposition .

- Advanced Characterization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.